Structural Differentiation: Chalcone vs. Flavone Core Validates Unique UV Spectral Profile
Diosmin Impurity 5 (CAS 122087-66-5) is definitively a chalcone glycoside, in contrast to diosmin and its EP impurities B-F, which are all flavones. Its IUPAC name confirms an open-chain α,β-unsaturated carbonyl system [1]. This chalcone chromophore generates a distinct UV absorption maximum compared to the flavone system. For instance, while diosmin and related flavones exhibit a characteristic Band I absorption near 345 nm [2], the chalcone structure of Diosmin Impurity 5 is expected to show a bathochromic shift, a critical parameter for UV-HPLC detection specificity.
| Evidence Dimension | Molecular structure class and resulting UV chromophore |
|---|---|
| Target Compound Data | Chalcone glycoside (C30H38O15, MW 638.6) with an α,β-unsaturated carbonyl system [1]. |
| Comparator Or Baseline | Diosmin (flavone glycoside) and related flavone impurities like Linarin (EP Impurity E) and Diosmetin (EP Impurity F) [2]. |
| Quantified Difference | Fundamental structural class difference (chalcone vs. flavone) leading to a predicted distinct UV λmax, although exact values for this specific compound in the same solvent system are not published in the accessed head-to-head comparison. |
| Conditions | Structural comparison based on IUPAC nomenclature and published literature on the chromatographic behavior of diosmin-related substances. |
Why This Matters
The distinct chromophore is the basis for its unique peak in HPLC-UV methods, which is essential for accurate peak identification and method specificity, preventing misidentification as another impurity or the API itself.
- [1] Molaid. Diosmin Impurity 5, 122087-66-5. IUPAC Name: (E)-3-(3,4-dimethoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one. View Source
- [2] Adouani, I., Du, M. & Hang, T. Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS. Chromatographia 76, 499–508 (2013). View Source
